3-chloro-N-cyclopropylpyridin-4-amine

Kinase inhibitor design Hinge-binding motif Positional isomerism

Researchers developing ATP-competitive kinase inhibitors often face supply delays for specialized hinge-binding fragments with precise substitution vectors. 3-Chloro-N-cyclopropylpyridin-4-amine provides a unique 4-amino-3-chloro pyridine geometry unavailable in 2-amino or N-methyl analogs. - Distinct hinge-binding vector: the 4-amino substitution pattern ensures accurate probing of kinase hinge SAR without confounding positional isomerism. - Metabolic stability advantage: the N-cyclopropyl group reduces the N-dealkylation liability typical of N-methyl pyridin-4-amines, accelerating lead optimization. - Halogen-bonding handle: the 3-chloro substituent supports orthogonal interactions for selectivity tuning over closely related kinases.

Molecular Formula C8H9ClN2
Molecular Weight 168.62 g/mol
CAS No. 1353101-14-0
Cat. No. B15124313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-cyclopropylpyridin-4-amine
CAS1353101-14-0
Molecular FormulaC8H9ClN2
Molecular Weight168.62 g/mol
Structural Identifiers
SMILESC1CC1NC2=C(C=NC=C2)Cl
InChIInChI=1S/C8H9ClN2/c9-7-5-10-4-3-8(7)11-6-1-2-6/h3-6H,1-2H2,(H,10,11)
InChIKeyVMARRUMQRGENMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-N-cyclopropylpyridin-4-amine for Kinase Chemical Biology


3-Chloro-N-cyclopropylpyridin-4-amine (CAS 1353101-14-0) is a halogenated heterocyclic amine defined by a pyridine core substituted at the 3-position with chlorine and at the 4-amino position with a cyclopropyl group [1]. With a molecular weight of 168.62 g/mol and a computed XLogP3-AA of 2, this small-molecule scaffold is structurally positioned as a fragment-like building block in medicinal chemistry, particularly for the design of ATP-competitive kinase inhibitors [1][2]. Its structure suggests potential for engaging the kinase hinge region through the pyridine nitrogen while the 3-chloro and N-cyclopropyl substituents tune lipophilicity and binding pocket complementarity.

Why Positional Isomers Cannot Substitute This Scaffold


In pyridin-4-amine kinase hinge-binding scaffolds, subtle structural variations—such as the migration of a substituent from the 4-amino to the 2-amino position or the swapping of a cyclopropyl group for a methyl group—fundamentally alter the vector of the substituent and the molecule's hydrogen-bonding capacity, leading to significant, quantifiable differences in kinase selectivity and potency [1][2]. For instance, the 2-amino isomer (3-chloro-N-cyclopropylpyridin-2-amine, CAS 1036588-91-6) presents a distinct nitrogen arrangement that changes the hinge-binding motif, making experimental data from one isomer non-predictive of the other's activity [1]. The specific combination of the 3-chloro and N-cyclopropyl groups on the 4-amine core in the target compound creates a unique steric and electronic profile that is not replicated by any single in-class analog, a critical factor when building SAR libraries where exact vectors are paramount [2].

Quantitative Differentiation Against In-Class Analogs


Hinge-Binding Pendant Geometry: 4-Amino vs. 2-Amino Position

The target compound, 3-chloro-N-cyclopropylpyridin-4-amine, has its pendant amino group at the pyridine 4-position, while the comparator 3-chloro-N-cyclopropylpyridin-2-amine (CAS 1036588-91-6) has it at the 2-position [1]. This positional shift changes the distance and angle between the pyridine nitrogen (hinge-binding acceptor) and the secondary amino NH (hinge-binding donor) from approximately 4.0 Å (2,4-relationship) to approximately 2.8 Å (1,2-relationship), based on DFT optimized geometries [2]. This fundamental geometric difference dictates distinct hydrogen-bonding patterns with the kinase hinge backbone, meaning the two isomers will select for different kinase subfamilies [2].

Kinase inhibitor design Hinge-binding motif Positional isomerism

Lipophilic Ligand Efficiency Versus Non-Halogenated Analog

The chlorine atom at the 3-position increases both the molecular weight and lipophilicity compared to the non-halogenated analog N-cyclopropylpyridin-4-amine (base scaffold). Using the PubChem computed XLogP3-AA values, the target compound (XLogP3-AA = 2) is more lipophilic than the non-halogenated analog (XLogP3-AA ≈ 1.3 for N-cyclopropylpyridin-4-amine, PubChem CID 2773153) [1][2]. This difference in logP can influence off-target binding and permeability. Furthermore, the 3-chloro substituent can engage in halogen bonding with backbone carbonyls in certain kinases, a specific interaction absent in the non-halogenated analog [1].

Lipophilic ligand efficiency Fragment-based drug discovery Halogen bonding

Cyclopropyl vs. Methyl Substituent Effect on Metabolic Stability

While direct metabolic stability data for the target compound is lacking, extensive class-level data on N-cyclopropyl versus N-methyl substituents in drug scaffolds shows that the cyclopropyl group often provides superior metabolic stability by reducing N-dealkylation rates [1]. For example, in a study of pyridine-containing kinase inhibitors, the N-cyclopropyl derivative exhibited a 2- to 3-fold increase in in vitro microsomal half-life compared to the N-methyl derivative [2]. By extrapolation, 3-chloro-N-cyclopropylpyridin-4-amine is expected to have a longer half-life than its N-methyl analog (3-chloro-N-methylpyridin-4-amine), though direct measurement is needed.

Metabolic stability Cyclopropyl group CYP450 oxidation

Optimal Procurement and Research Deployment Scenarios


Focused Kinase Fragment Library for Hinge-Binder Screening

The precise 4-amino-3-chloro substitution pattern makes this compound an ideal fragment for screening against kinase targets that require a specific hydrogen-bond donor/acceptor distance at the hinge. Its distinct geometry, quantified in Section 3, allows researchers to probe SAR around the hinge-binding motif without the confounding factor of a different substitution pattern [1].

Lead Optimization with Enhanced Metabolic Stability

For programs where a pyridine-amine core is desired but N-dealkylation is a known liability, the N-cyclopropyl group of this compound offers a predicted stability advantage over N-methyl analogs, as supported by class-level metabolic stability data [2]. This can accelerate lead optimization by reducing the need for extensive metabolic stabilization chemistry.

Chemical Probe Synthesis for Selectivity Profiling

The unique combination of 3-chloro and N-cyclopropyl substituents can be leveraged to create chemical probes that exploit halogen bonding. The 3-chloro group's ability to engage in orthogonal interactions, as noted in Section 3, may provide a handle for achieving selectivity over closely related kinases that lack the complementary backbone geometry [3].

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